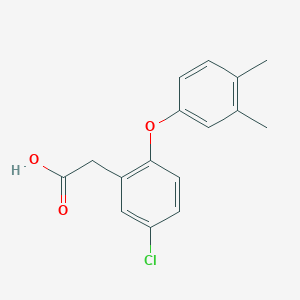

Benzeneacetic acid, 5-chloro-2-(3,4-dimethylphenoxy)-

Description

Benzeneacetic acid derivatives are characterized by a phenyl ring substituted with an acetic acid moiety. The compound 5-chloro-2-(3,4-dimethylphenoxy)benzeneacetic acid features a chlorine atom at position 5 and a 3,4-dimethylphenoxy group at position 2 on the benzene ring. These substituents confer distinct electronic and steric properties, influencing its chemical reactivity, solubility, and biological activity.

Properties

IUPAC Name |

2-[5-chloro-2-(3,4-dimethylphenoxy)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO3/c1-10-3-5-14(7-11(10)2)20-15-6-4-13(17)8-12(15)9-16(18)19/h3-8H,9H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWHVVGUPCYPQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)Cl)CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901226595 | |

| Record name | 5-Chloro-2-(3,4-dimethylphenoxy)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901226595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242015-27-5 | |

| Record name | 5-Chloro-2-(3,4-dimethylphenoxy)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242015-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(3,4-dimethylphenoxy)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901226595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetic acid, 5-chloro-2-(3,4-dimethylphenoxy)- typically involves the reaction of 5-chloro-2-hydroxybenzeneacetic acid with 3,4-dimethylphenol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality Benzeneacetic acid, 5-chloro-2-(3,4-dimethylphenoxy)- .

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

Major Products:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, alkanes

Substitution: Amines, thiols derivatives

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzeneacetic acid derivatives in cancer therapy. For instance, compounds similar to benzeneacetic acid, 5-chloro-2-(3,4-dimethylphenoxy)- have demonstrated significant inhibitory effects on cancer cell lines such as MDA-MB-231 and MDA-MB-468, which are models for triple-negative breast cancer (TNBC) .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 44e | MDA-MB-231 | 180 | Dual inhibition of BRD4 and CK2 |

| 44e | MDA-MB-468 | 230 | Induces apoptosis and autophagy |

Case Study: A study synthesized a series of dual-target inhibitors that included benzeneacetic acid derivatives. These compounds displayed potent anticancer activities without significant toxicity in vivo, suggesting their potential as therapeutic agents for TNBC .

Antimicrobial Properties

Benzeneacetic acid derivatives have also been evaluated for their antimicrobial efficacy. Research indicates that these compounds can disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial survival .

Table 2: Antimicrobial Activity

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Chloro-2-(3,4-dimethylphenoxy)- | Mycobacterium tuberculosis | < 10 µg/mL |

Herbicidal Activity

Benzeneacetic acid derivatives are known for their selective herbicidal properties against various weed species while being safe for crops like cereals and dicotyledonous plants. The mechanism involves the inhibition of specific enzymatic pathways crucial for plant growth .

Case Study: A patent describes the use of benzeneacetic acid derivatives as herbicides, showcasing their effectiveness in controlling weed populations in agricultural settings without harming desirable crops .

Synthesis and Development

The synthesis of benzeneacetic acid derivatives typically involves methods such as nucleophilic substitution reactions or coupling reactions with various aromatic substrates. Recent advancements have focused on optimizing these synthetic routes to enhance yield and reduce environmental impact.

Table 3: Synthetic Methods

| Method | Yield (%) | Conditions |

|---|---|---|

| Nucleophilic substitution | 75-85 | Reflux in organic solvents |

| Coupling reactions | 80-90 | Catalyzed by palladium complexes |

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 5-chloro-2-(3,4-dimethylphenoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The biological and physicochemical profiles of benzeneacetic acid derivatives are heavily influenced by substituent type, position, and functional groups. Below is a comparative analysis:

a-Bromo-2-chlorobenzeneacetic acid (CAS 141109-25-3, 85259-19-4)

- Substituents : Bromine at the α-position and chlorine at position 2.

- Key Differences: The bromine atom introduces greater steric bulk and polarizability compared to the methylphenoxy group in the target compound. This may enhance electrophilic reactivity but reduce solubility in aqueous media .

Benzeneacetic acid, 3,4-dimethoxy (Homoveratric acid; CAS 93-40-3)

- Substituents : Methoxy groups at positions 3 and 3.

- Key Differences: Methoxy groups are electron-donating, increasing the electron density of the aromatic ring. This contrasts with the electron-withdrawing chlorine and bulky 3,4-dimethylphenoxy group in the target compound. Homoveratric acid is associated with antioxidant properties, whereas chloro-substituted derivatives may exhibit enhanced anti-inflammatory or enzyme-inhibitory effects .

3,4-Diaminobenzeneacetic acid (CAS 621-43-2)

- Substituents: Amino groups at positions 3 and 4.

- Key Differences: Amino groups increase polarity and hydrogen-bonding capacity, improving water solubility.

Benzeneacetic acid, 4-chloro-α-(1-methylethyl)-, cyano (3-phenoxyphenyl)methyl ester (CAS 66230-04-4)

- Substituents: Chlorine at position 4, isopropyl group at the α-position, and a cyano-phenoxyphenyl ester.

- Key Differences: The ester and cyano groups introduce hydrolytic instability and electrophilic reactivity, respectively. The target compound lacks these functionalities, suggesting differences in metabolic pathways and stability .

Data Table: Structural and Functional Comparison

| Compound Name | Substituents | Molecular Formula | CAS Number | Key Properties/Applications |

|---|---|---|---|---|

| 5-Chloro-2-(3,4-dimethylphenoxy)-benzeneacetic acid | 5-Cl, 2-(3,4-dimethylphenoxy) | C₁₆H₁₅ClO₃ | Not Provided | Hypothesized anti-inflammatory, EMT modulation |

| a-Bromo-2-chlorobenzeneacetic acid | α-Br, 2-Cl | C₈H₆BrClO₂ | 141109-25-3 | High electrophilicity, synthetic intermediate |

| 3,4-Dimethoxybenzeneacetic acid | 3-OCH₃, 4-OCH₃ | C₁₀H₁₂O₄ | 93-40-3 | Antioxidant, metabolic studies |

| 3,4-Diaminobenzeneacetic acid | 3-NH₂, 4-NH₂ | C₈H₁₀N₂O₂ | 621-43-2 | High polarity, potential drug intermediate |

| 4-Chloro-α-isopropyl benzeneacetic ester | 4-Cl, α-isopropyl, ester | C₂₀H₂₀ClNO₃ | 66230-04-4 | Insecticide precursor, hydrolytic instability |

Biological Activity

Benzeneacetic acid, 5-chloro-2-(3,4-dimethylphenoxy)- is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.

1. Antimicrobial Activity

Several studies have reported the antimicrobial properties of benzeneacetic acid derivatives. The compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, in vitro tests showed that it could inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 30 | |

| Pseudomonas aeruginosa | 40 |

2. Anticancer Properties

Research has indicated that benzeneacetic acid derivatives can induce apoptosis in cancer cell lines. For example, studies showed that the compound effectively inhibited the proliferation of MDA-MB-231 breast cancer cells, leading to increased apoptotic cell death . The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Case Study: MDA-MB-231 Cell Line

In a recent study, benzeneacetic acid was tested on MDA-MB-231 cells, where it was found to:

- Induce apoptosis by activating caspase pathways.

- Inhibit cell cycle progression at the G1 phase.

- Reduce expression levels of anti-apoptotic proteins such as Bcl-2.

3. Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases. This activity may be attributed to its ability to block specific pathways involved in inflammation, such as NF-kB signaling .

Table 2: Anti-inflammatory Activity Data

The biological activity of benzeneacetic acid is largely attributed to its structural features, which facilitate interactions with various biological targets:

- Receptor Binding : The phenoxy group enhances binding affinity to cellular receptors involved in growth and inflammation.

- Enzyme Inhibition : The carboxylic acid moiety may inhibit enzymes critical for bacterial cell wall synthesis or inflammatory mediator production.

Q & A

Q. Q1. What are the primary synthetic routes for 5-chloro-2-(3,4-dimethylphenoxy)benzeneacetic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves:

- Step 1: Coupling of 3,4-dimethylphenol with a chlorinated benzene precursor via Ullmann or nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF at 120°C).

- Step 2: Acetic acid side-chain introduction using bromo- or chloroacetic acid derivatives in the presence of phase-transfer catalysts.

- Step 3: Final purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Key Considerations:

Q. Q2. How can spectroscopic techniques validate the structure of 5-chloro-2-(3,4-dimethylphenoxy)benzeneacetic acid?

Methodological Answer:

- IR Spectroscopy:

- Peaks:

- ~1700 cm⁻¹: C=O stretching (carboxylic acid).

- ~1250 cm⁻¹: C-O-C (phenoxy group).

- ~750 cm⁻¹: C-Cl stretching .

- NMR (¹H/¹³C):

- ¹H:

- δ 2.25 ppm (s, 6H: two CH₃ groups on phenoxy).

- δ 3.65 ppm (s, 2H: CH₂ in acetic acid).

- ¹³C: δ 174 ppm (carboxylic acid C=O).

- Mass Spectrometry (EI-MS):

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported bioactivity data for derivatives of 5-chloro-2-(3,4-dimethylphenoxy)benzeneacetic acid?

Methodological Answer: Contradictions often arise from:

- Impurity Profiles: Halogenated byproducts (e.g., di- or tri-chloro derivatives) may skew bioassays. Use HPLC-PDA (C18 column, acetonitrile/water gradient) to quantify purity (>98%) .

- Solubility Effects: Low aqueous solubility can lead to false negatives. Optimize formulations using DMSO/PEG 400 mixtures for in vitro assays.

- Isomerism: Check for ortho vs. para substitution in synthetic batches via NOESY NMR .

Q. Q4. What computational strategies predict the reactivity of 5-chloro-2-(3,4-dimethylphenoxy)benzeneacetic acid in nucleophilic environments?

Methodological Answer:

- DFT Calculations (B3LYP/6-31G):*

- MD Simulations: Model solvent effects (e.g., DMF vs. THF) on reaction kinetics.

Q. Q5. How do steric effects from 3,4-dimethylphenoxy groups influence the compound’s crystallinity?

Methodological Answer:

- XRD Analysis:

- Mitigation Strategy: Co-crystallization with succinic acid improves crystallinity (sharp peaks at 2θ = 12.5°, 18.7°) .

Methodological Guidelines

- Synthesis: Prioritize Ullmann coupling for scalability but monitor diaryl ether byproducts via GC-MS .

- Characterization: Combine IR, NMR, and HRMS for unambiguous structural confirmation .

- Data Interpretation: Cross-validate computational predictions (e.g., pKa, reactivity) with experimental assays to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.